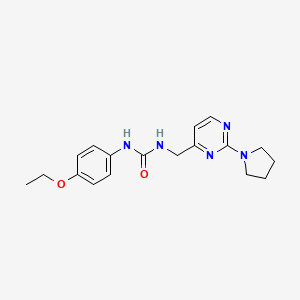

1-(4-Ethoxyphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-3-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-2-25-16-7-5-14(6-8-16)22-18(24)20-13-15-9-10-19-17(21-15)23-11-3-4-12-23/h5-10H,2-4,11-13H2,1H3,(H2,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDWDJMYYBFFPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NCC2=NC(=NC=C2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 4-ethoxyaniline and 2-(pyrrolidin-1-yl)pyrimidine. These intermediates are then coupled using urea derivatives under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, solvent extraction, and crystallization are often employed. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.

Substitution: Substitution reactions can replace one functional group with another, enabling the synthesis of derivatives with different properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can act as a ligand in biochemical assays, helping to elucidate protein-ligand interactions.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(4-Ethoxyphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological pathways and influencing cellular processes. Detailed studies on its binding affinity and specificity can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Table 1: Comparison of CB1-Targeting Urea Derivatives

| Compound Name | Key Structural Features | Receptor Target | Binding Affinity (KB) | Cooperativity (α) |

|---|---|---|---|---|

| This compound | - 4-Ethoxyphenyl substituent - Pyrimidin-4-yl with pyrrolidin-1-yl at position 2 |

CB1 (inferred) | Not reported | Not reported |

| 7d : 1-(4-Cyanophenyl)-3-(3-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)phenyl)urea | - 4-Cyanophenyl substituent - Pyrimidin-4-yl with pyrrolidin-1-yl at position 2 |

CB1 | ~10 nM | α = 3.5 |

| 8d : 1-(4-Cyanophenyl)-3-(3-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)phenyl)urea | - 4-Cyanophenyl substituent - Pyrimidin-2-yl with pyrrolidin-1-yl at position 4 |

CB1 | ~12 nM | α = 3.2 |

Key Observations :

Substituent Effects: The ethoxy group in the target compound replaces the cyano group in 7d and 8d. The positional isomerism of the pyrrolidinyl group on the pyrimidine ring (position 2 vs. 4) affects cooperativity (α) with CB1. 7d (α = 3.5) exhibits marginally higher cooperativity than 8d (α = 3.2), suggesting that substitution at pyrimidin-4-yl optimizes receptor interactions .

Scaffold Optimization :

- Pyrimidine rings in 7d and 8d were introduced to replace the pyridine scaffold of earlier CB1 modulators (e.g., PSNCBAM-1), improving nitrogen atom geometry for enhanced allosteric modulation .

Urea Derivatives with Divergent Targets

Table 2: Comparison with Non-CB1-Targeting Urea Analogues

| Compound Name | Key Structural Features | Biological Target | IC50/Activity |

|---|---|---|---|

| SR10847 | - 4-Chlorophenyl - Pyrrolo[2,3-d]pyrimidine substituent |

LIMK1 | 21 nM |

| SR10905 | - 4-Chlorophenyl, 2-fluoro substitution - Pyrrolopyrimidine |

LIMK1 | 15 nM |

Key Observations :

Structural Divergence: The SR series (e.g., SR10847, SR10905) replaces the pyrimidine-pyrrolidinyl motif with pyrrolo[2,3-d]pyrimidine, enabling potent LIMK1 inhibition (IC50 = 15–27 nM) . Unlike the CB1-targeting compounds, these derivatives incorporate aminoethyl groups, which may facilitate kinase binding through charge interactions .

Urea Linkage Universality :

- The urea backbone is retained across all compounds, underscoring its versatility in stabilizing intermolecular interactions (e.g., hydrogen bonding with receptors) .

Critical Analysis of Substituent Roles

- 4-Ethoxyphenyl vs. 4-Cyanophenyl: The ethoxy group’s larger steric profile and reduced polarity compared to cyano may reduce CB1 binding affinity but enhance oral bioavailability.

- Pyrimidine-Pyrrolidinyl Positioning : Substitution at pyrimidin-4-yl (as in the target compound and 7d ) is associated with optimal allosteric modulation, likely due to spatial compatibility with CB1’s transmembrane domain .

Biological Activity

1-(4-Ethoxyphenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a urea moiety linked to a pyrimidine and an ethoxyphenyl group. Its chemical structure can be represented as follows:

This structure suggests potential interactions with various biological targets, which will be explored in the following sections.

1. Anticancer Activity

Research has indicated that compounds similar to this compound can exhibit significant anticancer properties. The urea and pyrimidine components are known to interact with specific kinases involved in cancer cell proliferation. For instance, studies have shown that certain pyrazolyl-ureas inhibit the activity of IKK-2, a kinase implicated in inflammatory responses and cancer progression, with IC50 values in the nanomolar range .

Table 1: Anticancer Activity of Related Compounds

| Compound | Target Kinase | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | IKK-2 | 0.013 | |

| Compound B | p38α | 0.004 | |

| Compound C | JNK2α2 | 0.046 |

2. Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. In vitro studies have demonstrated that related compounds can inhibit cytokine production (e.g., TNFα and IL-17) in activated immune cells. The mechanism involves blocking the signaling pathways that lead to inflammation, which is critical in conditions such as rheumatoid arthritis .

Antimicrobial Activity

The antimicrobial properties of pyrrolidine derivatives have been documented extensively. Compounds structurally related to this compound have shown varying degrees of antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) reported range from 0.0039 to 0.025 mg/mL for some derivatives .

Table 2: Antimicrobial Activity of Pyrrolidine Derivatives

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Inhibition of Cancer Cell Lines : A study evaluated the effects of a series of urea derivatives on various cancer cell lines, demonstrating significant growth inhibition at micromolar concentrations.

- Cytokine Release Assays : In a model of lipopolysaccharide (LPS)-induced inflammation, compounds were shown to significantly reduce TNFα levels, indicating their potential as therapeutic agents in inflammatory diseases.

- Antibacterial Efficacy : A comparative study assessed the antimicrobial activity of several pyrrolidine derivatives, finding that modifications to the phenyl group significantly enhanced efficacy against resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.